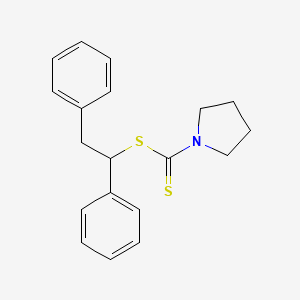![molecular formula C24H40ClNO4S B14476614 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 66142-13-0](/img/structure/B14476614.png)
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a complex organic compound that features a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy group is first functionalized with a butane-1-sulfonylamino group through a nucleophilic substitution reaction. This intermediate is then reacted with tetradecanoyl chloride under conditions that promote the formation of the final product. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonylamino and acyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The acyl chloride moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the acyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Water or aqueous bases like sodium hydroxide can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis of the acyl chloride results in a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its interaction with specific molecular targets. The sulfonylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acyl chloride moiety can also react with amines or alcohols, forming stable amide or ester linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride
- 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}hexadecanoyl chloride
Uniqueness
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its specific combination of functional groups and chain length
Eigenschaften
CAS-Nummer |
66142-13-0 |
|---|---|
Molekularformel |
C24H40ClNO4S |
Molekulargewicht |
474.1 g/mol |
IUPAC-Name |
2-[4-(butylsulfonylamino)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-15-23(24(25)27)30-22-18-16-21(17-19-22)26-31(28,29)20-6-4-2/h16-19,23,26H,3-15,20H2,1-2H3 |
InChI-Schlüssel |
IXEAUJUALRUZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)NS(=O)(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


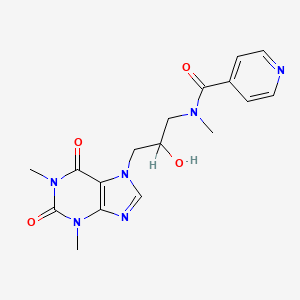
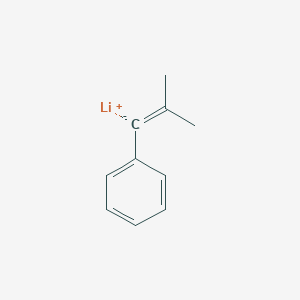
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)

![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)
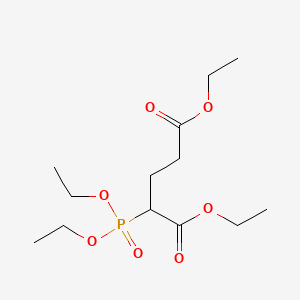
![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
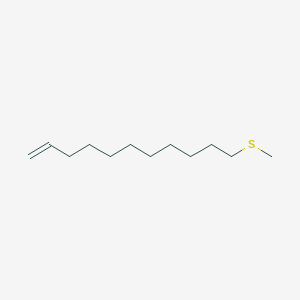
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
